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Executive Summary
Echinomycin is a potent, naturally occurring cyclic depsipeptide antibiotic isolated from

various Streptomyces species, such as Streptomyces echinatus.[1][2] It belongs to the

quinoxaline family of antibiotics and exhibits significant antibacterial, antiviral, and, most

notably, anticancer activities.[2][3] Its primary mechanism of action involves bis-intercalation

into DNA, which inhibits DNA replication and RNA synthesis.[1][2] More recently, Echinomycin
has garnered substantial interest as a highly potent inhibitor of Hypoxia-Inducible Factor 1-

alpha (HIF-1α), a key transcription factor in tumor progression and metastasis.[4][5] This

technical guide provides a comprehensive overview of the chemical structure of Echinomycin,

its mechanism of action, quantitative biological data, and detailed experimental protocols

relevant to its study.

Core Chemical Structure
Echinomycin possesses a complex and unique architecture. It is a dimeric cyclic peptide,

meaning its structure is formed by the dimerization of two identical peptide chains that are

cyclized.[3] The defining features of its structure are:

Cyclic Depsipeptide Core: The backbone is an octapeptide ring that includes both amide and

ester (depsi) bonds.
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Quinoxaline Chromophores: Two planar quinoxaline-2-carboxylic acid moieties are attached

to the peptide core. These aromatic groups are responsible for the molecule's ability to

intercalate into DNA.[3][6]

Thioacetal Bridge: A distinctive feature is the thioacetal bridge that cross-links the peptide

backbone, contributing to its rigid, saddle-like conformation.[2][3] This bridge is formed post-

translationally from two cysteine residues.

The molecular formula of Echinomycin is C₅₁H₆₄N₁₂O₁₂S₂.[4]
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Schematic Representation of Echinomycin's Core Structure

Cyclic Depsipeptide Backbone

DNA Intercalating Moieties

Key Structural Feature

L-Alanine

Cysteine

Peptide & Depsi Bonds

D-Valine

Peptide & Depsi Bonds

Thioacetal
Bridge

L-Serine

Peptide & Depsi Bonds

N-methyl-L-valine

Peptide & Depsi Bonds

Quinoxaline
Chromophore 1

Quinoxaline
Chromophore 2

N-methyl-cysteine

Peptide & Depsi Bonds

Peptide & Depsi Bonds

Click to download full resolution via product page

Caption: Schematic diagram of Echinomycin's key structural components.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b7801832?utm_src=pdf-body-img
https://www.benchchem.com/product/b7801832?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7801832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Physicochemical and Biological Data
The biological activity and physical properties of Echinomycin have been quantified across

various studies. The following tables summarize key data points.

Table 1: Physicochemical Properties
Property Value Reference

Molecular Formula C₅₁H₆₄N₁₂O₁₂S₂ [4]

Molecular Weight 1101.26 g/mol

CAS Number 512-64-1 [4]

Solubility Soluble in DMSO at 5 mg/mL [4]

Table 2: In Vitro Biological Activity
Parameter Target/Cell Line Value Reference

IC₅₀ HIF-1α DNA-Binding 29.4 pM [7]

EC₅₀

Hypoxic Induction of

Luciferase (U251-

HRE cells)

1.2 nM [7]

In Vitro Response
Human Tumor

Colony-Forming Units

16-19% response rate

at 0.001-0.1 µg/mL
[8]

Mechanism of Action and Signaling Pathways
Echinomycin's potent anticancer effects stem from two primary mechanisms: direct DNA bis-

intercalation and inhibition of key signaling pathways crucial for cancer cell survival and

proliferation.

Inhibition of HIF-1 DNA-Binding Activity
Hypoxia-Inducible Factor 1 (HIF-1) is a critical transcription factor for tumor adaptation to

hypoxic environments.[4][5] It promotes angiogenesis, metabolic reprogramming, and

metastasis.[4] Echinomycin potently inhibits HIF-1 by binding to DNA and blocking the ability
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of the HIF-1α/HIF-1β heterodimer to bind to Hypoxia-Responsive Element (HRE) sequences in

the promoters of its target genes, such as Vascular Endothelial Growth Factor (VEGF).[4][9]

This inhibition is highly selective; Echinomycin does not affect the DNA binding of other

transcription factors like AP-1 or NF-κB at similar concentrations.[9]
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Caption: Echinomycin blocks HIF-1 activity by preventing its binding to DNA.
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Induction of Apoptosis via Cytochrome c-ERK-Caspase-
3 Pathway
In human colon cancer cells (HT-29), Echinomycin has been shown to induce apoptosis

through a specific signaling cascade.[10] This process involves the release of cytochrome c

from the mitochondria, which subsequently leads to the activation of Extracellular signal-

Regulated Kinase (ERK) and, ultimately, the executioner caspase-3.[10] The activation of this

pathway culminates in programmed cell death.
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Caption: Signaling cascade for Echinomycin-induced apoptosis.[10]

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the

structure and function of Echinomycin.

Protocol: X-ray Crystallography of Echinomycin-DNA
Complex
This protocol is based on methods used to determine the high-resolution structure of

Echinomycin bound to DNA duplexes.[11][12]

Oligonucleotide Preparation: Synthesize and purify complementary DNA oligonucleotides

containing a known Echinomycin binding site (e.g., 5'-CGTACG-3').

Annealing: Dissolve single-strand oligonucleotides in an annealing buffer (e.g., 10 mM

sodium cacodylate, 100 mM NaCl, pH 7.0). Heat the solution to 95°C for 5 minutes and then

cool slowly to room temperature over several hours to form the DNA duplex.

Complex Formation: Incubate the annealed DNA duplex with Echinomycin (dissolved in

DMSO) at a specific molar ratio (e.g., 1:1.2 DNA:drug) at 4°C for at least 24 hours to ensure

complete binding.

Crystallization: Use the vapor diffusion sitting-drop method. Pipette 1 µL of the DNA-drug

complex solution and mix it with 1 µL of a reservoir solution (e.g., containing MPD, spermine,

and various salts). Equilibrate the drop against 500 µL of the reservoir solution.

Crystal Harvesting and Data Collection: Once crystals appear (typically days to weeks),

harvest them using a cryo-loop and flash-cool in liquid nitrogen. Collect X-ray diffraction data

at a synchrotron source.

Structure Determination: Process the diffraction data and solve the structure using molecular

replacement or other phasing methods, followed by refinement to yield a high-resolution

model of the complex.[11]
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Protocol: HIF-1 DNA-Binding Inhibition Assay (ELISA-
based)
This protocol is adapted from a high-throughput screen used to identify inhibitors of HIF-1.[9]

Plate Coating: Coat a 96-well high-binding plate with a double-stranded oligonucleotide

containing a canonical Hypoxia-Responsive Element (HRE). Incubate overnight at 4°C.

Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block with

a blocking buffer (e.g., 5% non-fat milk in PBS) for 2 hours at room temperature.

Binding Reaction: In a separate tube, pre-incubate recombinant HIF-1α and HIF-1β proteins

with varying concentrations of Echinomycin (or control compound) in a binding buffer for 30

minutes at room temperature.

Incubation: Add the protein-drug mixture to the washed and blocked HRE-coated plate.

Incubate for 1 hour at room temperature to allow HIF-1 to bind to the HRE.

Primary Antibody: Wash the plate and add a primary antibody against HIF-1α. Incubate for 1

hour.

Secondary Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated

secondary antibody. Incubate for 1 hour.

Detection: Wash the plate and add a TMB substrate. Stop the reaction with sulfuric acid and

read the absorbance at 450 nm. A lower signal indicates inhibition of HIF-1 DNA binding.

Protocol: Chromatin Immunoprecipitation (ChIP) for HIF-
1 Target Genes
This workflow verifies that Echinomycin inhibits HIF-1 binding to an endogenous gene

promoter within cells.[9]
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Workflow for Chromatin Immunoprecipitation (ChIP) Assay
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Caption: Step-by-step workflow for the ChIP experimental protocol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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